2-(Isopropylamino)acetamide

説明

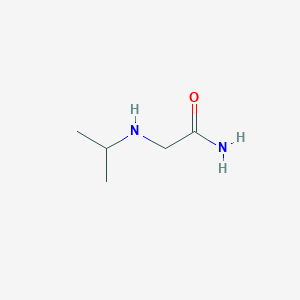

2-(Isopropylamino)acetamide is a secondary amine-containing acetamide derivative with the molecular formula C₅H₁₂N₂O and a molecular weight of 116.17 g/mol. Its structure consists of an acetamide backbone substituted with an isopropylamino group (-NH-CH(CH₃)₂) at the α-carbon.

特性

CAS番号 |

67863-05-2; 85791-77-1 |

|---|---|

分子式 |

C5H12N2O |

分子量 |

116.164 |

IUPAC名 |

2-(propan-2-ylamino)acetamide |

InChI |

InChI=1S/C5H12N2O/c1-4(2)7-3-5(6)8/h4,7H,3H2,1-2H3,(H2,6,8) |

InChIキー |

BKDSFWIFBDVZHY-UHFFFAOYSA-N |

SMILES |

CC(C)NCC(=O)N |

溶解性 |

not available |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Acetamide Derivatives

Structural and Functional Analogues

The biological activity of acetamide derivatives is highly dependent on substituents. Below is a comparative analysis of key compounds:

Table 1: Structural and Pharmacological Comparison

Pharmacological Activities

Antimicrobial Activity

- N-(3-isopropylphenyl) acetamide (48) and related derivatives (e.g., compound 47) demonstrate potent activity against Gram-positive bacteria, attributed to the benzo[d]thiazol-5-ylsulfonyl group, which disrupts bacterial cell membranes .

- This compound’s simpler structure may lack the broad-spectrum efficacy of these analogs but could serve as a scaffold for optimizing lipophilicity and membrane penetration.

Anticancer Activity

- Pyridazin-3(2H)-one acetamides (e.g., FPR2 agonists) show selective activation of neutrophils, suggesting anti-inflammatory and indirect anticancer roles .

- Chlorophenyl acetamides exhibit cytotoxicity against colon (HCT-116) and breast (MCF-7) cancer cells, likely through DNA intercalation or topoisomerase inhibition .

Physicochemical Properties

- Solubility: Atenolol’s hydroxypropoxy group improves aqueous solubility (750 g/L in ethanol), whereas this compound’s hydrophobicity may limit solubility but enhance blood-brain barrier penetration .

- Synthetic Accessibility: Derivatives like N-(6-trifluoromethylbenzothiazole-2-yl)acetamide are synthesized via high-yield (90%) routes involving sulfonylation and amidation, suggesting scalable methods for this compound synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。